molecular formula C18H13N5 B14405256 2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine CAS No. 88236-27-5

2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine

Cat. No.: B14405256
CAS No.: 88236-27-5
M. Wt: 299.3 g/mol
InChI Key: VEYJTALLKSXTNL-UHFFFAOYSA-N
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Description

2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is a hybrid compound that combines the structural features of pyrimidine and triazole. These types of compounds are of significant interest due to their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine typically involves the cycloaddition of azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions (temperature, pressure, and catalyst concentration) are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to its hybrid structure, combining the properties of both pyrimidine and triazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

88236-27-5

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-phenyl-4-(5-phenyltriazol-1-yl)pyrimidine

InChI

InChI=1S/C18H13N5/c1-3-7-14(8-4-1)16-13-20-22-23(16)17-11-12-19-18(21-17)15-9-5-2-6-10-15/h1-13H

InChI Key

VEYJTALLKSXTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=NC(=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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